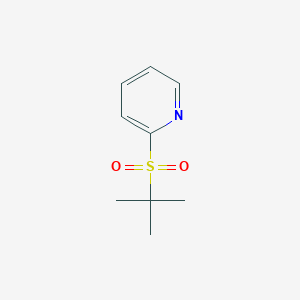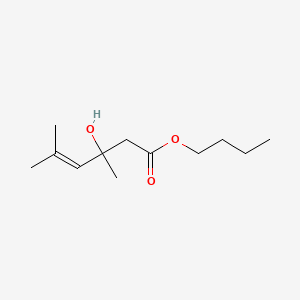
4,4'-Methylenebis(6-chloro-o-cresol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(6-chloro-o-cresol) is a chemical compound with the molecular formula C15H14Cl2O2 and a molecular weight of 297.18 g/mol . It is a derivative of cresol, featuring two chloro-substituted cresol units linked by a methylene bridge. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(6-chloro-o-cresol) typically involves the reaction of 6-chloro-o-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge linking the two cresol units. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(6-chloro-o-cresol) is often carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high efficiency and consistency in the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(6-chloro-o-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chloro groups to hydroxyl groups.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl-substituted cresol derivatives.
Substitution: Various substituted cresol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(6-chloro-o-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to antimicrobial activity and as a model compound for studying the effects of chlorinated phenols.
Medicine: Investigated for its potential use in developing antimicrobial agents and disinfectants.
Industry: Utilized in the formulation of antimicrobial coatings, preservatives, and other industrial products.
Wirkmechanismus
The antimicrobial activity of 4,4’-Methylenebis(6-chloro-o-cresol) is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. The presence of chloro groups enhances its lipophilicity, facilitating its integration into the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Methylenebis(2-chloro-6-methylphenol)
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
Uniqueness
4,4’-Methylenebis(6-chloro-o-cresol) stands out due to its dual chloro-substituted cresol units linked by a methylene bridge, which imparts unique antimicrobial properties. Compared to other chlorinated phenols, it exhibits higher stability and efficacy in various applications .
Eigenschaften
CAS-Nummer |
58077-66-0 |
|---|---|
Molekularformel |
C15H14Cl2O2 |
Molekulargewicht |
297.2 g/mol |
IUPAC-Name |
2-chloro-4-[(3-chloro-4-hydroxy-5-methylphenyl)methyl]-6-methylphenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-8-3-10(6-12(16)14(8)18)5-11-4-9(2)15(19)13(17)7-11/h3-4,6-7,18-19H,5H2,1-2H3 |
InChI-Schlüssel |
BDJIGDUAAKRYNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)Cl)CC2=CC(=C(C(=C2)C)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


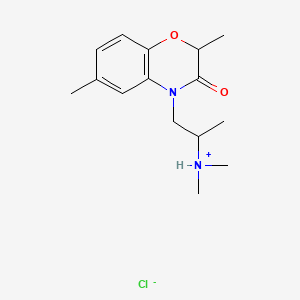



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B15344783.png)
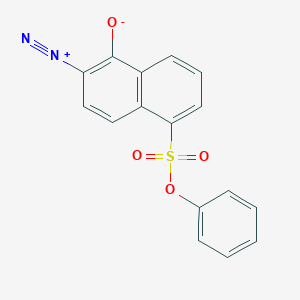
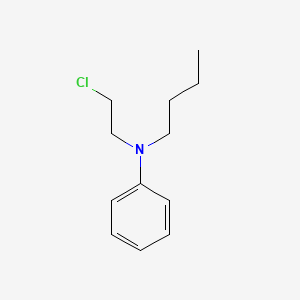
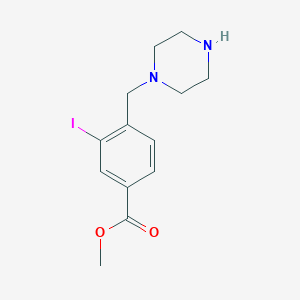
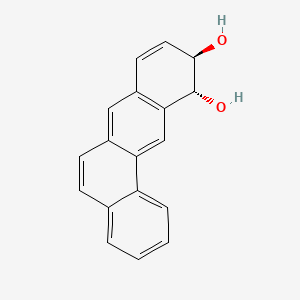

![2-[(2-Phenylquinolin-4-yl)methyl]guanidine;hydrochloride](/img/structure/B15344804.png)
![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)
